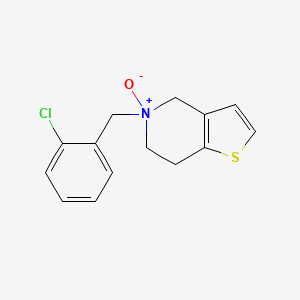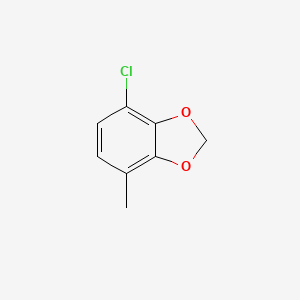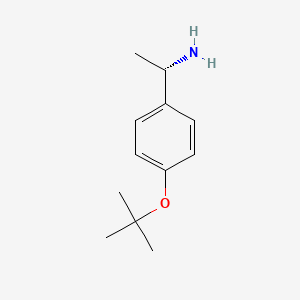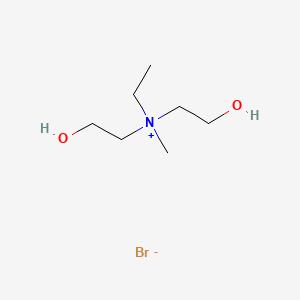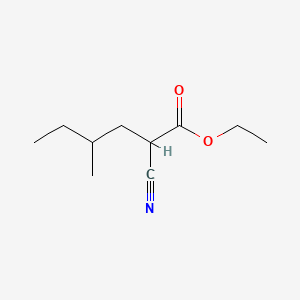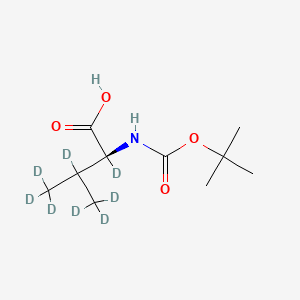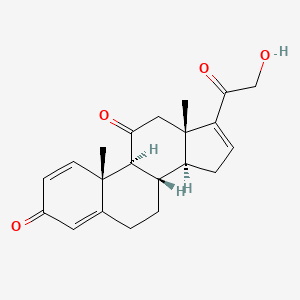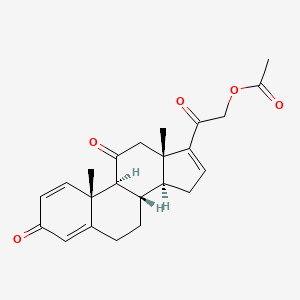
Mono(2-carboxyethyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono(2-carboxyethyl) Phthalate-d4 is a deuterium-labeled compound with the molecular formula C11H6D4O6 and a molecular weight of 242.22. It is a metabolite of Di-n-pentyl phthalate, which is primarily used as a plasticizer in various industrial applications . This compound is often utilized in proteomics research due to its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 typically involves the deuteration of Mono(2-carboxyethyl) Phthalate. This process can be achieved through various chemical reactions that incorporate deuterium atoms into the molecular structure. The reaction conditions often include the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using deuterated raw materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Mono(2-carboxyethyl) Phthalate-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Mono(2-carboxyethyl) Phthalate-d4 is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantification and identification of phthalate metabolites.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and as a reference standard in quality control
Mechanism of Action
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of oxidative and dealkylated metabolites. These metabolites can interact with nuclear receptors and other cellular targets, affecting various biological processes such as cell proliferation, apoptosis, and oxidative stress .
Comparison with Similar Compounds
Mono(2-carboxyethyl) Phthalate-d4 is unique due to its stable isotope labeling, which distinguishes it from other phthalate metabolites. Similar compounds include:
Mono(2-ethylhexyl) Phthalate: A metabolite of Di(2-ethylhexyl) phthalate, commonly used as a plasticizer.
Monoethyl Phthalate: A metabolite of Diethyl phthalate, used in personal care products.
Monomethyl Phthalate: A metabolite of Dimethyl phthalate, used in insect repellents
These compounds share similar chemical structures but differ in their specific applications and biological effects.
Properties
CAS No. |
1794753-19-7 |
|---|---|
Molecular Formula |
C11H10O6 |
Molecular Weight |
242.219 |
IUPAC Name |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
InChI Key |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid 1-(2-Carboxyethyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-carboxyethyl) Ester; MCEP-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



